molecular formula C22H25NO6 B12781061 N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid CAS No. 81320-46-9

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid

Katalognummer: B12781061
CAS-Nummer: 81320-46-9
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: CIPFJLOTTAAKNC-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid is a complex organic compound that features a benzodioxepin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine typically involves multiple steps, starting with the formation of the benzodioxepin ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be explored for its potential therapeutic properties, such as acting on specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxepin derivatives and related structures that share the benzodioxepin ring system. Examples include:

Uniqueness

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-amine group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

81320-46-9

Molekularformel

C22H25NO6

Molekulargewicht

399.4 g/mol

IUPAC-Name

N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H21NO2.C4H4O4/c1-13(2)19-12-11-16-14-7-3-4-8-15(14)20-17-9-5-6-10-18(17)21-16;5-3(6)1-2-4(7)8/h3-10,13,16,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

CIPFJLOTTAAKNC-WLHGVMLRSA-N

Isomerische SMILES

CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.